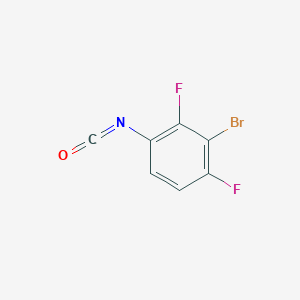
2-Bromo-1,3-difluoro-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under mild acidic or basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Substituted benzenes: Formed from electrophilic substitution reactions.
Amines and carbon dioxide: Formed from hydrolysis of the isocyanate group.
Scientific Research Applications
2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-difluorobenzene: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
3,4-Difluorophenyl isocyanate: Similar structure but without the bromine atom, affecting its reactivity and applications.
2-Bromo-4,6-difluorophenyl isocyanate: Another closely related compound with different substitution patterns on the benzene ring.
Uniqueness
2-Bromo-1,3-difluoro-4-isocyanatobenzene is unique due to the presence of both bromine and isocyanate groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H2BrF2NO |
|---|---|
Molecular Weight |
234.00 g/mol |
IUPAC Name |
2-bromo-1,3-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H |
InChI Key |
NZPHBTUAOSVJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=O)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(trifluoromethyl)-3H-diazirin-3-yl]pyrrolidinehydrochloride](/img/structure/B15318469.png)
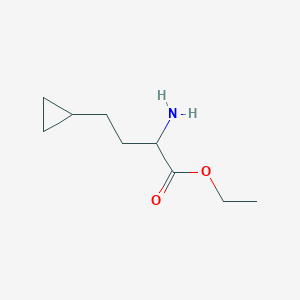
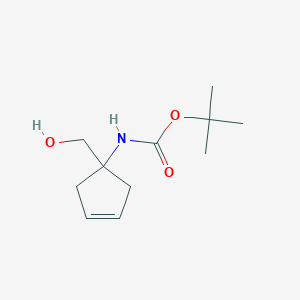
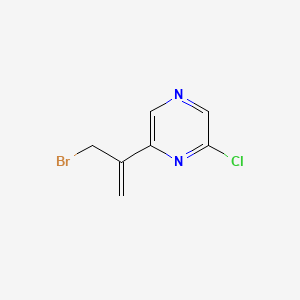
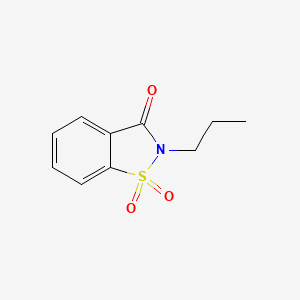
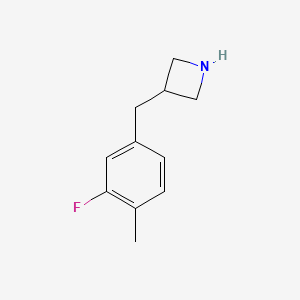
![1-[(Tert-butoxy)carbonyl]-3-isocyanoazetidine](/img/structure/B15318518.png)


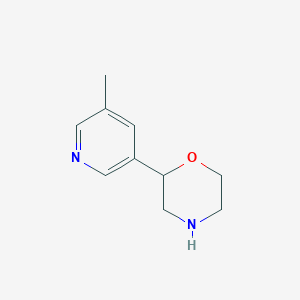
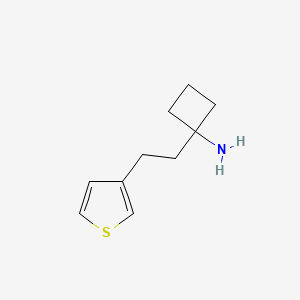

![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
